1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one
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Overview
Description
1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thieno[2,3-c]pyrazole moiety with a piperazin-2-one ring, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 3-methyl-1-phenylthieno[2,3-c]pyrazole, using reagents like hydrazine and sulfur-containing compounds.
Introduction of the Piperazin-2-one Ring: The thieno[2,3-c]pyrazole intermediate is then reacted with piperazine derivatives under controlled conditions to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the desired reaction.
Scientific Research Applications
1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
1-Methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one can be compared with other similar compounds, such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound shares a pyrazole core but differs in its functional groups and overall structure.
3-Methyl-1-phenylthieno[2,3-b]thiophene-2,5-diyl derivatives: These compounds have a similar thieno[2,3-b]thiophene core but differ in their substitution patterns.
The uniqueness of this compound lies in its combination of the thieno[2,3-c]pyrazole and piperazin-2-one moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-14-10-15(17(24)21-9-8-20(2)16(23)11-21)25-18(14)22(19-12)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZCNKXDBWUQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCN(C(=O)C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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